Vilaprisan's Mechanism of Action on Progesterone Receptors: A Technical Guide
Vilaprisan's Mechanism of Action on Progesterone Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilaprisan (BAY 1002670) is a potent and selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of progesterone-dependent gynecological disorders, most notably uterine fibroids and endometriosis.[1][2] As a member of the SPRM class, Vilaprisan exhibits a unique tissue-specific blend of progesterone receptor (PR) agonist and antagonist activities, leading to a distinct pharmacological profile.[3] This technical guide provides an in-depth exploration of Vilaprisan's mechanism of action at the molecular and cellular levels, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. Although the clinical development of Vilaprisan was halted due to safety concerns in long-term rodent studies, the extensive research conducted provides valuable insights into its interaction with the progesterone receptor and its potential therapeutic effects.[4][5]
Core Mechanism of Action: Selective Progesterone Receptor Modulation
Vilaprisan exerts its effects by binding with high affinity to the progesterone receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors. The progesterone receptor exists in two main isoforms, PR-A and PR-B, which can form homodimers or heterodimers and regulate gene expression in response to progesterone. Vilaprisan's interaction with these receptors is primarily antagonistic, preventing the conformational changes necessary for the recruitment of coactivators and the initiation of transcription of progesterone-responsive genes.
However, the "selective" nature of Vilaprisan implies that its effects are not purely antagonistic. In different cellular contexts, it can recruit a unique set of co-regulators (co-activators or co-repressors) to the progesterone receptor complex, leading to a distinct pattern of gene expression compared to both progesterone (a full agonist) and pure antagonists. This differential gene regulation is the molecular basis for its tissue-specific effects, aiming to produce therapeutic benefits in target tissues like the endometrium and myometrium while minimizing unwanted effects elsewhere.
Quantitative Pharmacodynamics
The potency and selectivity of Vilaprisan have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its pharmacological profile.
| Parameter | Vilaprisan | Reference Compound (Mifepristone) | Reference |
| Progesterone Receptor (PR) Binding Affinity | |||
| IC50 PR-A (nM) | 0.095 | 0.02 | |
| IC50 PR-B (nM) | 0.09 | 0.023 | |
| Glucocorticoid Receptor (GR) Binding Affinity | |||
| IC50 (nM) | 957 | 6 | |
| Androgen Receptor (AR) Binding Affinity | |||
| IC50 (nM) | 47 | 21 (OH-flutamide) |
Table 1: In Vitro Receptor Binding Affinity of Vilaprisan. This table highlights Vilaprisan's high affinity and selectivity for the progesterone receptor isoforms (PR-A and PR-B) compared to other steroid receptors like the glucocorticoid (GR) and androgen (AR) receptors.
| Study | Dose | Primary Outcome | Result | Reference |
| ASTEROID 1 (Phase 2b) | 0.5 mg | Absence of bleeding/spotting | 30% of patients | |
| 1.0 mg | 56% of patients | |||
| 2.0 mg | 54% of patients | |||
| 4.0 mg | 60% of patients | |||
| Placebo | 1.7% of patients | |||
| ASTEROID 3 (Phase 3) | 2 mg/day | Amenorrhea | 83.3% of patients | |
| Placebo | 0% of patients |
Table 2: Clinical Efficacy of Vilaprisan in Patients with Uterine Fibroids. This table summarizes the dose-dependent effect of Vilaprisan on bleeding patterns in women with uterine fibroids from the ASTEROID clinical trial program.
Signaling Pathways
Vilaprisan's interaction with the progesterone receptor initiates a cascade of molecular events that ultimately alter gene expression. The following diagrams, generated using the DOT language, illustrate the progesterone receptor signaling pathway and how Vilaprisan modulates it.
Caption: Progesterone Receptor Signaling Pathway.
Caption: Vilaprisan's Modulation of PR Signaling.
Exploratory analysis of endometrial tissue from women treated with Vilaprisan revealed significant downregulation of numerous genes involved in cell-cycle regulation and progression. These include AURKA, CCNB1, DLGAP5, EIF4EBP1, FOXM1, HOXA10, MELK, MKI67, and MYC. This provides direct evidence of Vilaprisan's anti-proliferative effect at the molecular level.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the data and for designing future research. The following sections provide an overview of the key experimental protocols used in the preclinical and clinical evaluation of Vilaprisan.
In Vitro Assays
Progesterone Receptor Transactivation Assay
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Objective: To determine the functional activity (agonist or antagonist) of Vilaprisan on the human progesterone receptor isoforms.
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Cell Line: SK-N-MC cells were utilized, which were transfected with a plasmid expressing either the human PR-A or PR-B isoform (pRChPR-B-neo).
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Reporter Gene: A mouse mammary tumor virus (MMTV) promoter linked to a luciferase reporter gene was co-transfected into the cells. The MMTV promoter contains progesterone response elements (PREs).
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Methodology:
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Transfected SK-N-MC cells were cultured for 24 hours.
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For antagonistic activity assessment, cells were treated with a known concentration of progesterone (0.1 nmol/L) to activate the PR, along with increasing concentrations of Vilaprisan (ranging from 0.01 nmol/L to 1 mmol/L).
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For agonistic activity assessment, cells were treated with increasing concentrations of Vilaprisan alone.
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After the treatment period, cells were lysed, and luciferase activity was measured as a readout of gene transcription. A decrease in luciferase activity in the presence of progesterone indicated antagonistic activity.
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Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to quantify the antagonistic potency of Vilaprisan.
Caption: PR Transactivation Assay Workflow.
In Vivo Models
Endometrial Transformation Assay in Rabbits
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Objective: To assess the in vivo antagonistic activity of Vilaprisan on progesterone-induced endometrial changes.
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Animal Model: Rabbits were used as they are a well-established model for studying endometrial biology.
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Methodology:
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Ovariectomized rabbits were primed with estrogen to induce endometrial proliferation.
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Animals were then treated with progesterone to induce secretory transformation of the endometrium.
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Concurrently, different doses of Vilaprisan were administered.
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After the treatment period, the uteri were collected, and the degree of endometrial transformation was histologically assessed and scored (e.g., using the McPhail scale).
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Endpoint: Inhibition of the progesterone-induced endometrial transformation by Vilaprisan was indicative of its in vivo antagonistic activity.
Early Pregnancy Termination Test in Rats
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Objective: To evaluate the in vivo efficacy of Vilaprisan in a model of progesterone-dependent pregnancy.
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Animal Model: Pregnant rats were used, as progesterone is essential for maintaining pregnancy in this species.
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Methodology:
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Female rats were mated, and the day of vaginal plug detection was designated as day 1 of pregnancy.
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Vilaprisan was administered orally or subcutaneously at various doses during early gestation.
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The number of implantation sites and the status of the pregnancy were assessed at a later time point.
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Endpoint: Termination of pregnancy was a clear indicator of the potent in vivo PR antagonistic activity of Vilaprisan.
Clinical Trials (ASTEROID Program)
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Objective: To evaluate the efficacy and safety of Vilaprisan for the treatment of symptomatic uterine fibroids.
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Study Design: The ASTEROID program included several randomized, double-blind, placebo-controlled, multicenter trials (e.g., ASTEROID 1, 2, 3, and 4).
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Patient Population: Premenopausal women with uterine fibroids and heavy menstrual bleeding.
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Interventions: Patients were randomized to receive different daily oral doses of Vilaprisan (e.g., 0.5 mg, 1.0 mg, 2.0 mg, 4.0 mg) or placebo for a defined treatment period (e.g., 12 weeks).
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Primary Efficacy Endpoint: The primary outcome was typically the rate of amenorrhea (absence of bleeding) or a significant reduction in menstrual blood loss, often measured using the alkaline hematin method.
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Secondary Efficacy Endpoints: These included changes in fibroid volume (assessed by ultrasound or MRI), improvement in quality of life, and reduction in pain.
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Safety Assessments: Safety was monitored through adverse event reporting, clinical laboratory tests (including liver function tests), and endometrial biopsies to assess for any pathological changes.
Caption: ASTEROID Clinical Trial Workflow.
Conclusion
Vilaprisan is a highly potent and selective progesterone receptor modulator that acts primarily as a PR antagonist. Its mechanism of action involves competitive binding to progesterone receptors, leading to the recruitment of co-repressors and the subsequent downregulation of progesterone-responsive genes involved in cell proliferation. This results in a significant reduction in menstrual bleeding and a decrease in the size of uterine fibroids. The comprehensive preclinical and clinical data, though the drug's development was halted, provide a clear and detailed understanding of its pharmacological profile and its effects on the progesterone receptor signaling pathway. This knowledge remains valuable for the ongoing development of novel SPRMs for the treatment of gynecological disorders.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. What is Vilaprisan used for? [synapse.patsnap.com]
- 3. Vilaprisan for treating uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vilaprisan, a New Selective Progesterone Receptor Modulator in Uterine Fibroid Pharmacotherapy-Will it Really be a Breakthrough? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vilaprisan for the treatment of symptomatic endometriosis: results from a terminated phase 2b randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
